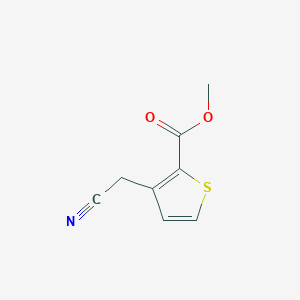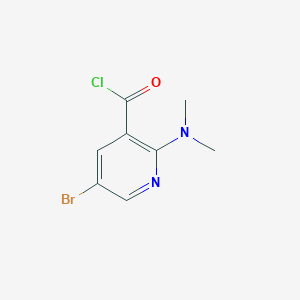
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol is a complex organic compound that features a bromophenyl group, a fluorobenzyl group, and a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Piperidinyl Group Addition: The piperidinyl group is added through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent.
Final Coupling: The final step involves coupling the intermediates to form the desired compound, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The bromophenyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, halogenating agents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-2-(4-(4-chlorobenzyl)piperidin-1-yl)ethanol
- 1-(4-Bromophenyl)-2-(4-(4-methylbenzyl)piperidin-1-yl)ethanol
- 1-(4-Bromophenyl)-2-(4-(4-ethylbenzyl)piperidin-1-yl)ethanol
Comparison: Compared to its analogs, 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H23BrFNO |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C20H23BrFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 |
Clé InChI |
MIOHFLDFRBPMGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
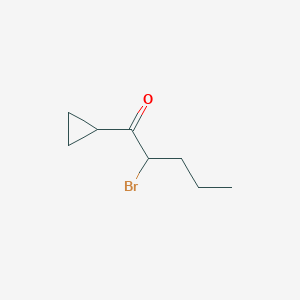
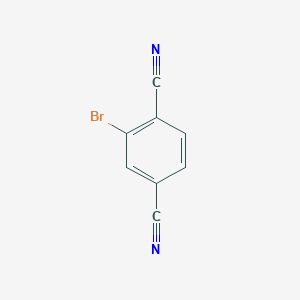

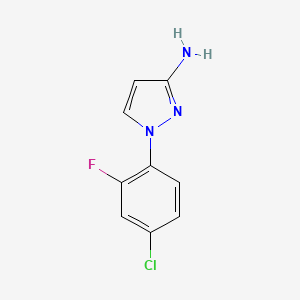
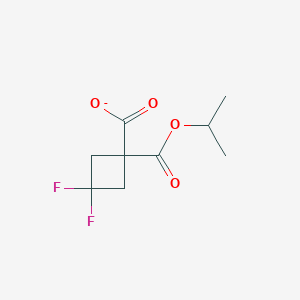
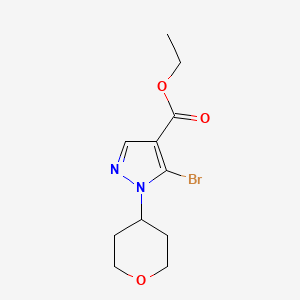
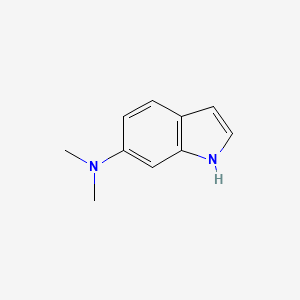
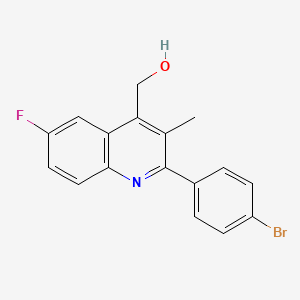
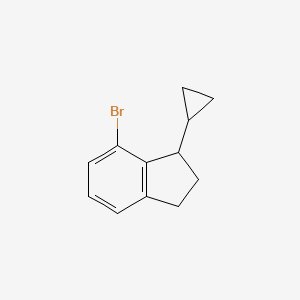
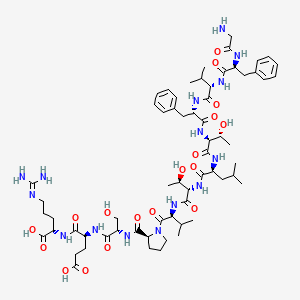
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
